4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the coupling of 2-bromobenzoic acid derivatives with tetradecanoylcarbohydrazide . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .
Chemical Reactions Analysis
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate is not well-understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving hydrazone formation and interactions with biological macromolecules .
Comparison with Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with the bromine atom at a different position.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Another positional isomer with different chemical properties.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: Similar compound with a chlorine atom instead of bromine.
Properties
CAS No. |
769152-47-8 |
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Molecular Formula |
C28H37BrN2O3 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-27(32)31-30-22-23-18-20-24(21-19-23)34-28(33)25-15-13-14-16-26(25)29/h13-16,18-22H,2-12,17H2,1H3,(H,31,32)/b30-22+ |
InChI Key |
GMVFPACNHFHGGA-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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